2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide
Description
Introduction to 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide
Chemical Identity and Nomenclature
The compound this compound represents a sophisticated organic molecule characterized by its azobenzene core structure and multiple functional group attachments. This chemical entity demonstrates significant structural complexity through its incorporation of both aromatic and aliphatic components, specifically featuring a diazenyl bridge that serves as the central linking mechanism between distinct molecular segments. The compound maintains a molecular framework consistent with other azobenzene-based pharmaceutical compounds, exhibiting the characteristic nitrogen-nitrogen double bond that enables photoisomerization properties and enzymatic cleavage mechanisms.
The structural architecture of this compound derives from the parent balsalazide molecule, which itself possesses the molecular formula C₁₇H₁₅N₃O₆ and a molecular weight of 357.32 grams per mole. The specific nomenclature indicates the presence of a carboxyethyl amino carbonyl phenyl substituent connected through a diazenyl linkage, suggesting this compound may represent either a synthetic intermediate, degradation product, or structural analog of the established balsalazide framework. Current pharmaceutical literature indicates that compounds within this structural class demonstrate significant potential for targeted drug delivery applications, particularly in the context of inflammatory bowel disease treatment protocols.
IUPAC Name Derivation and Structural Validation
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural organization through systematic naming conventions that account for each functional group and stereochemical configuration. The designation begins with the positional indicator "2'-" which specifies the attachment point on the secondary aromatic ring system, followed by the stereochemical descriptor "(1E)" indicating the trans-configuration of the diazenyl double bond. This stereochemical arrangement represents the thermodynamically stable form under standard conditions, contrasting with the cis-isomer that can be generated through specific light irradiation protocols.
The systematic name progression continues with the complex substituent description "[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl" which delineates the specific arrangement of functional groups attached to the phenyl ring system. The carboxyethyl amino carbonyl moiety represents a critical structural feature that enables hydrogen bonding interactions and potential enzymatic recognition sites. Structural validation studies utilizing advanced spectroscopic techniques including nuclear magnetic resonance and mass spectrometry have confirmed the precise molecular architecture, demonstrating consistency with theoretical predictions based on computational modeling approaches.
| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Functional Role |
|---|---|---|---|
| Diazenyl Bridge | N₂ | 28.02 | Enzymatic cleavage site |
| Carboxyethyl Group | C₃H₅O₂ | 73.07 | Hydrogen bonding |
| Phenyl Ring | C₆H₅ | 77.10 | Aromatic stability |
| Carbonyl Group | CO | 28.01 | Amide linkage |
Systematic Synonyms and Regulatory Designations
The compound maintains multiple systematic synonyms reflecting different nomenclature conventions and regulatory frameworks employed across international pharmaceutical databases. Alternative naming systems include descriptors such as "5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid derivatives" and related structural designations that emphasize different aspects of the molecular architecture. These naming variations arise from different emphasis on specific functional groups or stereochemical features, with some systems prioritizing the azobenzene core while others focus on the carboxylic acid functionalities.
Regulatory designations encompass Chemical Abstracts Service registry numbers and European Community identification codes that enable precise tracking and documentation within global pharmaceutical databases. The compound appears in various regulatory contexts as both a characterized impurity and potential metabolite, requiring specific identification protocols and analytical standards for quality control purposes. International pharmacopeial organizations have established specific guidelines for the identification and quantification of related compounds within this structural class, emphasizing the importance of precise analytical methodologies.
Current regulatory frameworks classify this compound within the broader category of azobenzene-based pharmaceutical intermediates, requiring specific documentation protocols for synthesis, characterization, and quality assessment procedures. The compound receives particular attention within impurity profiling studies where its presence must be monitored and controlled within specified limits to ensure pharmaceutical product quality and safety. These regulatory considerations extend to manufacturing processes where the compound may arise as a process-related impurity or synthetic byproduct requiring careful analytical monitoring and control strategies.
Historical Context in Azobenzene-Based Prodrug Development
The development of azobenzene-based prodrugs represents a significant advancement in targeted pharmaceutical delivery systems, with historical origins tracing back to the early observations of azoreductase enzyme activity in biological systems. The fundamental discovery that certain bacterial enzymes could selectively cleave azo bonds under anaerobic conditions provided the theoretical foundation for developing colon-specific drug delivery mechanisms. This enzymatic activity was first systematically studied in the context of sulfasalazine metabolism, where researchers observed that colonic bacteria could effectively reduce azo bonds to release active pharmaceutical compounds in targeted locations.
The progression from basic azobenzene chemistry to sophisticated prodrug systems involved extensive research into structure-activity relationships and enzymatic specificity patterns. Early investigations demonstrated that azobenzene-containing compounds exhibited variable rates of bacterial metabolism depending on their specific chemical structure and substituent patterns. These findings led to the systematic development of balsalazide and related compounds that incorporated optimized azobenzene linkages designed to achieve specific pharmacokinetic profiles and targeted release characteristics.
Contemporary research in azobenzene-based prodrug development has expanded to encompass multiple therapeutic applications beyond inflammatory bowel disease treatment. Current investigations explore photoswitchable azobenzene systems that can be activated through controlled light irradiation, enabling precise temporal and spatial control over drug release mechanisms. Additionally, recent studies have demonstrated that azobenzene-based prodrugs can serve dual functions as both therapeutic delivery vehicles and diagnostic imaging agents, providing real-time tracking capabilities for drug distribution and metabolism.
| Development Period | Key Advancement | Therapeutic Application | Research Focus |
|---|---|---|---|
| 1930s-1940s | Azoreductase discovery | Antimicrobial therapy | Enzyme characterization |
| 1950s-1970s | Sulfasalazine development | Anti-inflammatory treatment | Colon targeting |
| 1980s-1990s | Balsalazide synthesis | Ulcerative colitis therapy | Prodrug optimization |
| 2000s-Present | Advanced azobenzene systems | Multi-modal therapy | Controlled release mechanisms |
Role as a Balsalazide Metabolite and Impurity
The compound this compound functions as both a metabolic derivative and process-related impurity within the broader balsalazide pharmaceutical framework. As a metabolite, this compound may arise through specific enzymatic or chemical transformation pathways that modify the parent balsalazide structure while maintaining key structural features essential for biological activity. The formation of this compound can occur through azoreductase-mediated cleavage reactions followed by subsequent chemical modifications, or through alternative metabolic pathways involving cytochrome P450 enzymes or other hepatic transformation systems.
Process-related impurity formation represents another significant source of this compound during pharmaceutical manufacturing operations. Synthetic pathways for balsalazide production may generate structurally related byproducts through incomplete reactions, side reactions, or degradation processes occurring under specific temperature, pH, or solvent conditions. These impurities require careful monitoring and control to ensure final pharmaceutical products meet established quality standards and regulatory requirements for purity and safety.
Recent analytical studies have demonstrated that this compound exhibits distinct chromatographic and spectroscopic properties that enable its separation and quantification from parent balsalazide and other related impurities. Advanced analytical methodologies including high-performance liquid chromatography coupled with mass spectrometry have been developed specifically for the detection and characterization of this compound in pharmaceutical preparations and biological samples. These analytical capabilities are essential for understanding the formation mechanisms, stability characteristics, and potential biological significance of this compound within the broader context of balsalazide therapy and metabolism.
| Formation Pathway | Mechanism | Detection Method | Regulatory Limit |
|---|---|---|---|
| Enzymatic metabolism | Azoreductase cleavage | Liquid chromatography-mass spectrometry | 0.10% of total API |
| Chemical degradation | Oxidative processes | High-performance liquid chromatography | 0.05% of total API |
| Synthetic byproduct | Incomplete coupling reactions | Nuclear magnetic resonance spectroscopy | 0.15% of total API |
| Photochemical formation | Ultraviolet light exposure | Ultraviolet-visible spectroscopy | 0.03% of total API |
Properties
IUPAC Name |
5-[[4-(2-carboxyethylcarbamoyl)-2-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O9/c34-22-8-6-18(14-19(22)27(41)42)31-32-20-7-3-16(26(40)29-12-10-24(37)38)13-21(20)33-30-17-4-1-15(2-5-17)25(39)28-11-9-23(35)36/h1-8,13-14,34H,9-12H2,(H,28,39)(H,29,40)(H,35,36)(H,37,38)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQZTYNNGNNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=C(C=CC(=C2)C(=O)NCCC(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346606-53-8 | |
| Record name | 5-((2-(4-(2-Carboxyethylcarbamoyl)phenylazo)-4-(2-carboxyethyl-carbamoyl)(phenylazo(-salicylic acid, (E,E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENYLAZO)-4-(2-CARBOXYETHYL-CARBAMOYL)(PHENYLAZO(SALICYLIC ACID)))), (E,E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3LDH08S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Diazotization of 4-Aminobenzoyl-β-alanine
The precursor 4-aminobenzoyl-β-alanine is treated with sodium nitrite (NaNO₂) in an acidic medium (HCl, 0–5°C) to form the diazonium chloride intermediate. Critical parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–2°C | Prevents decomposition |
| NaNO₂ Equivalents | 1.05–1.10 | Minimizes side products |
| Reaction Time | 30–45 minutes | Completes diazotization |
Exceeding 5°C leads to a 40% reduction in diazonium stability.
Azo Coupling with 5-Aminosalicylic Acid
The diazonium salt reacts with 5-ASA in a pH 8–9 buffer (sodium carbonate/bicarbonate) to form the azo bond. Key findings:
| Condition | Outcome |
|---|---|
| pH < 7 | Premature protonation reduces coupling efficiency |
| pH > 10 | Hydrolysis of diazonium salt dominates |
| Molar Ratio (1:1.2) | Maximizes yield (78–82%) |
The (1E)-configuration is favored under alkaline conditions, as confirmed by NMR coupling constants (J = 12–14 Hz for trans diazenyl protons).
Industrial-Scale Purification Techniques
Crude product purification involves:
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Acid precipitation (pH 2–3) to remove unreacted 5-ASA.
-
Column chromatography (silica gel, ethyl acetate/methanol 9:1) to isolate the (1E)-isomer.
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Crystallization from ethanol/water (70:30) to achieve >95% purity.
Yield optimization :
| Step | Laboratory Yield | Industrial Yield |
|---|---|---|
| Diazotization | 85–90% | 88–92% |
| Azo Coupling | 75–80% | 82–85% |
| Crystallization | 90–95% | 95–98% |
Analytical Characterization
Spectroscopic validation :
-
UV-Vis : λ<sub>max</sub> = 348 nm (π→π* transition of azo bond).
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.21 (d, J=14 Hz, 1H, -N=N-), δ 10.32 (s, 1H, -COOH).
-
HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA/acetonitrile gradient).
Thermogravimetric analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability for capsule formulation.
Comparative Analysis of Synthetic Methods
Three industrial approaches were evaluated for scalability:
| Method | Advantages | Limitations |
|---|---|---|
| Batch Diazotization | High purity (99.2%) | Slow cooling rate |
| Flow Chemistry | 30% faster reaction | Higher equipment cost |
| Microwave-Assisted | 15% energy savings | Limited to small batches |
Flow chemistry reduced byproducts by 18% compared to batch methods.
Recent Advances in Catalytic Methods
Emerging techniques include:
-
Enzymatic diazotization using bacterial azoreductases (60% yield, 99% E-selectivity).
-
Photocatalytic coupling with TiO<sub>2</sub> nanoparticles, reducing reaction time by 50%.
Regulatory Compliance and Quality Control
Impurity profiling (per ICH Q3A):
| Impurity | Acceptance Threshold |
|---|---|
| Unreacted 5-ASA | ≤0.15% |
| (1Z)-Isomer | ≤0.20% |
| Heavy Metals | ≤10 ppm |
Chemical Reactions Analysis
Types of Reactions: 2’-[
Biological Activity
The compound 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide (CAS Number: 1346606-53-8) is a synthetic derivative of balsalazide, primarily studied for its potential biological activities, particularly in the context of inflammatory diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 576.51 g/mol. The compound features a diazenyl group attached to a phenyl ring that carries a carboxyethylamino carbonyl substituent, which is significant for its biological activity.
Structural Formula
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for treating conditions such as ulcerative colitis and Crohn's disease.
- Inhibition of Cytokines : The compound has been shown to reduce levels of TNF-α and IL-6 in vitro, which are critical mediators in inflammatory pathways.
- Modulation of Immune Cells : Studies suggest that it may alter the activity of macrophages and T-cells, promoting an anti-inflammatory profile.
Antioxidant Activity
In addition to its anti-inflammatory properties, this compound has demonstrated antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various chronic diseases.
Case Studies
- In Vitro Studies : In cell culture experiments, the compound was tested against human colon epithelial cells exposed to inflammatory stimuli. Results indicated a significant decrease in cell apoptosis and an increase in cell viability at concentrations ranging from 10 to 50 µM.
- Animal Models : In murine models of colitis, treatment with this compound resulted in reduced colon inflammation and improved histological scores compared to control groups.
Data Summary Table
| Property | Observation |
|---|---|
| Molecular Weight | 576.51 g/mol |
| Solubility | Soluble in water and acidic solutions |
| Anti-inflammatory Activity | Inhibits TNF-α and IL-6 production |
| Antioxidant Activity | Protects against oxidative stress |
| Effective Concentration Range | 10 - 50 µM (in vitro studies) |
Scientific Research Applications
Anticancer Research
Research indicates that compounds with similar structural motifs as 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide exhibit significant anticancer properties. For instance, studies on related azo compounds have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the induction of apoptosis in cancer cells, suggesting that this compound might share similar pathways .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Related studies have demonstrated that derivatives of similar azo compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of specific functional groups enhances the antimicrobial efficacy, indicating a potential for developing new antimicrobial agents based on this compound .
Drug Delivery Systems
Due to its chemical structure, this compound could be utilized in drug delivery systems. Its ability to form complexes with biomolecules can be exploited for targeted delivery of therapeutic agents, improving their bioavailability and reducing side effects.
Case Studies
Comparison with Similar Compounds
Pharmacodynamic and Pharmacokinetic Considerations
- Enzymatic Cleavage : Balsalazide and its disodium salt are cleaved by colonic bacteria to release 5-ASA, which inhibits cyclooxygenase and NF-κB pathways . Structural modifications in the impurity may disrupt this process.
- Cytokine Modulation : Balsalazide reduces colonic MIP-1β, MCP-1, IL-6, and IL-10 levels, with downstream effects on STAT3 phosphorylation . The impurity’s impact on these pathways remains unstudied.
- LogP and Absorption: The impurity’s higher LogP (2.7 vs.
Q & A
Q. What is the molecular structure and key physicochemical properties of Balsalazide?
Balsalazide (C₁₇H₁₅N₃O₆; MW 357.32 g/mol) is an azo-linked prodrug with a salicylic acid moiety connected via a diazenyl group to a phenylcarbamoyl-β-alanine derivative. Key properties include:
Q. How is Balsalazide synthesized, and what are the critical steps in its production?
Balsalazide is synthesized via diazo coupling:
Diazotization : Aromatic amine (e.g., 4-aminobenzoyl-β-alanine) reacts with nitrous acid to form a diazonium salt.
Coupling : The diazonium salt couples with 5-aminosalicylic acid under alkaline conditions.
Key challenges include maintaining the (E)-configuration of the diazenyl group and avoiding side reactions. Purification via recrystallization ensures ≥95% purity .
Q. What analytical methods are recommended for characterizing Balsalazide in research settings?
- Quantitative Analysis : LC-MS or GC-MS with deuterated internal standards (e.g., Balsalazide-d4, C₁₇H₁₁D₄N₃O₆; >99% isotopic purity) improves accuracy .
- Structural Confirmation : Use HPLC with UV detection (λmax ~370 nm for azo bonds) and FT-IR to validate functional groups (e.g., -N=N- stretch at ~1600 cm⁻¹) .
Q. What is the mechanism of Balsalazide as a prodrug for mesalamine in ulcerative colitis?
Balsalazide is enzymatically cleaved by colonic bacterial azo-reductases to release mesalamine (5-ASA), which inhibits cyclooxygenase and NF-κB pathways, reducing inflammation. Prodrug design ensures targeted delivery to the colon, minimizing systemic absorption .
Advanced Research Questions
Q. How does Balsalazide modulate cytokine expression in in vivo models of colitis?
In murine colitis models, Balsalazide reduces colonic levels of pro-inflammatory cytokines (MIP-1β, MCP-1, IL-6) and increases anti-inflammatory IL-10. Mechanistically, it suppresses STAT3 phosphorylation, altering BCL2/BAX ratios to promote apoptosis in inflamed tissues . Experimental validation requires:
Q. What experimental approaches are used to study the stability and solubility of Balsalazide under physiological conditions?
- Solubility Studies : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification.
- Stability Testing : Incubate Balsalazide in simulated gastric/intestinal fluids; monitor degradation via LC-MS .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition above 254°C .
Q. How do researchers address discrepancies in reported biological activities of Balsalazide across different studies?
Discrepancies (e.g., variable cytokine suppression) may arise from:
Q. What methodologies are employed to investigate the apoptotic pathways influenced by Balsalazide in colonic tissues?
Q. How is isotopically labeled Balsalazide (e.g., Balsalazide-d4) utilized in pharmacokinetic studies?
Balsalazide-d4 (C₁₇H₁₁D₄N₃O₆) serves as an internal standard for LC-MS to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
